molecular formula C18H18O4 B14753858 2-Ethoxyethyl 2-benzoylbenzoate CAS No. 604-63-7

2-Ethoxyethyl 2-benzoylbenzoate

Katalognummer: B14753858
CAS-Nummer: 604-63-7
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: GPEUNFZHVLTNRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-ethoxyethyl 2-benzoylbenzoate typically involves the esterification of 2-benzoylbenzoic acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

2-Ethoxyethyl 2-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Ethoxyethyl 2-benzoylbenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethoxyethyl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release 2-benzoylbenzoic acid and 2-ethoxyethanol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxyethyl 2-benzoylbenzoate can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical structure but differ in their specific functional groups, leading to variations in their properties and applications.

Eigenschaften

CAS-Nummer

604-63-7

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

2-ethoxyethyl 2-benzoylbenzoate

InChI

InChI=1S/C18H18O4/c1-2-21-12-13-22-18(20)16-11-7-6-10-15(16)17(19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI-Schlüssel

GPEUNFZHVLTNRV-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.